N-Benzyl-N'-(4-fluoro-phenyl)-5-nitro-pyrimidine-2,4,6-triamine
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Overview
Description
N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a nitro group attached to a pyrimidine ring. It is known for its potential biological activities and is of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Substitution Reactions: The benzyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate benzyl and fluorophenyl halides.
Industrial Production Methods
In an industrial setting, the production of N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Benzyl halides, fluorophenyl halides, appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
N2-benzyl-N4-methyl-6-((E)-pent-1-enyl)quinazoline-2,4-diamine: Known for its antibacterial activity against Acinetobacter baumannii.
N-(4-fluorophenyl)quinazolin-4-amine: Exhibits high anti-inflammatory activity.
Uniqueness
N2-BENZYL-N4-(4-FLUOROPHENYL)-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of benzyl, fluorophenyl, and nitro groups attached to the pyrimidine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H15FN6O2 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
2-N-benzyl-4-N-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H15FN6O2/c18-12-6-8-13(9-7-12)21-16-14(24(25)26)15(19)22-17(23-16)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H4,19,20,21,22,23) |
InChI Key |
LWFPKKVHBNDVRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)F)[N+](=O)[O-])N |
Origin of Product |
United States |
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